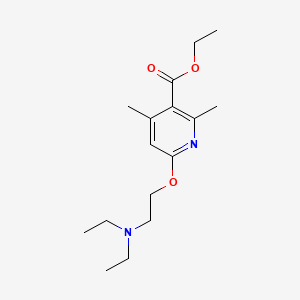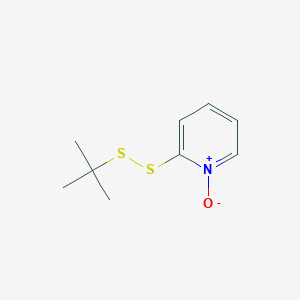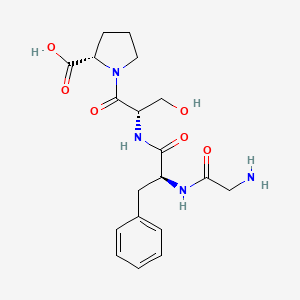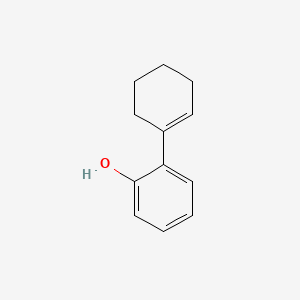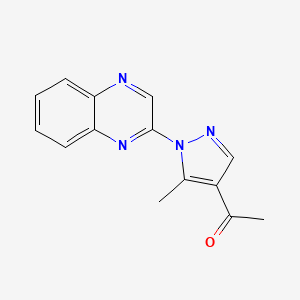
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone is a complex organic compound featuring a quinoxaline ring fused with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone typically involves multi-step organic reactions. One common method includes the condensation of 2-quinoxalinecarboxaldehyde with 5-methyl-4-pyrazolone under acidic conditions, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the quinoxaline ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid.
Major Products
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, affecting replication and transcription processes. The pyrazole ring may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide
- Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate
Uniqueness
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone stands out due to its unique combination of a quinoxaline and pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
21621-73-8 |
|---|---|
Fórmula molecular |
C14H12N4O |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1-(5-methyl-1-quinoxalin-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C14H12N4O/c1-9-11(10(2)19)7-16-18(9)14-8-15-12-5-3-4-6-13(12)17-14/h3-8H,1-2H3 |
Clave InChI |
WJUROSUYIAUHMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C2=NC3=CC=CC=C3N=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


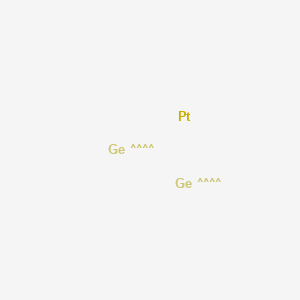
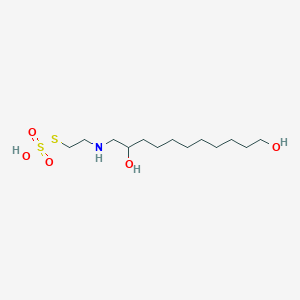


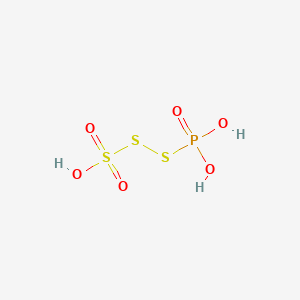
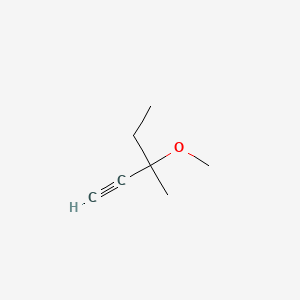
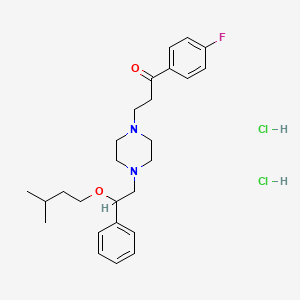
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

